

Application Notes and Protocols: AZD5462 in the Cynomolgus Monkey Heart Failure Model

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For Researchers, Scientists, and Drug Development Professionals

Introduction

AZD5462 is a selective, orally available, allosteric agonist of the relaxin family peptide receptor 1 (RXFP1).[1][2] As a pharmacological mimic of relaxin (H2) signaling, AZD5462 holds therapeutic promise for the treatment of heart failure.[2][3] Preclinical evaluation of AZD5462 has been conducted in a translational cynomolgus monkey model of heart failure with reduced ejection fraction (HFrEF), demonstrating significant improvements in cardiac function.[1][2] These application notes provide a summary of the available data and generalized protocols based on published literature.

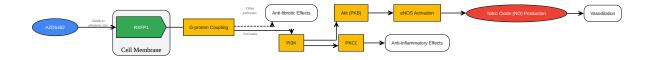
Mechanism of Action

AZD5462 functions as a selective agonist for RXFP1, a G-protein coupled receptor.[1]
Activation of RXFP1 by its endogenous ligand, relaxin, is known to elicit a range of beneficial cardiovascular effects, including vasodilation, anti-inflammatory, and anti-fibrotic actions.

AZD5462 activates downstream signaling pathways similar to those activated by relaxin H2.[2]
[3] However, it is noted that AZD5462 does not modulate the relaxin H2-mediated cAMP second messenger response.[2][3]

Signaling Pathway of AZD5462 at RXFP1





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Caption: AZD5462 signaling at the RXFP1 receptor.

Efficacy in Cynomolgus Monkey Heart Failure Model

Treatment with **AZD5462** in an aged, obese cynomolgus monkey model of HFrEF resulted in significant improvements in cardiac function.

Summary of Findings:

- Improved Cardiac Function: Eight weeks of treatment with AZD5462 led to robust improvements in functional cardiac parameters, most notably the left ventricular ejection fraction (LVEF).[2][3] These improvements were observed at weeks 9, 13, and 17.[2][3]
- Hemodynamic Stability: The observed improvements in cardiac function occurred without significant alterations in heart rate or mean arterial blood pressure.[1][2][3]
- Tolerability: AZD5462 was well-tolerated in the cynomolgus monkeys.[2][3]

Quantitative Data

While published literature repeatedly mentions "robust improvements" in LVEF, specific quantitative data from the definitive cynomolgus monkey studies with **AZD5462** have not been made publicly available. The following table summarizes the available pharmacokinetic data for **AZD5462** in cynomolgus monkeys.

Table 1: Pharmacokinetic Parameters of AZD5462 in Cynomolgus Monkeys



Parameter	Value	Species	Dosing	Reference
Clearance	9.1 mL/min/kg	Cynomolgus Monkey	2 mg/kg (IV)	[1]
Volume of Distribution	0.56 L/kg	Cynomolgus Monkey	2 mg/kg (IV)	[1]
Cmax	0.94 μM/L	Cynomolgus Monkey	5 mg/kg (Oral)	[1]
Intravenous Half-	4.7 hours	Cynomolgus Monkey	2 mg/kg (IV)	[1]
Oral Half-life	7.2 hours	Cynomolgus Monkey	5 mg/kg (Oral)	[1]
Oral Bioavailability	12%	Cynomolgus Monkey	5 mg/kg (Oral)	[1]

Experimental Protocols

The following are generalized protocols based on the available literature for establishing a dietinduced heart failure model in cynomolgus monkeys and for subsequent treatment with an investigational compound. Note: The specific, detailed protocols used in the **AZD5462** studies are not publicly available.

Cynomolgus Monkey Model of Diet-Induced Heart Failure with Reduced Ejection Fraction (HFrEF)

This protocol aims to induce a phenotype of HFrEF in aged, obese cynomolgus monkeys through long-term dietary manipulation.

Materials:

- Aged (e.g., >10 years old) male or female cynomolgus monkeys (Macaca fascicularis)
- Standard monkey chow



- · High-fat, high-sugar diet (HFSD) or atherogenic diet
- Echocardiography system with appropriate probes
- Anesthetic agents (e.g., ketamine)
- Blood collection supplies

Procedure:

- Animal Selection: Select healthy, aged cynomolgus monkeys. Perform baseline health screens, including blood work and echocardiography to establish normal cardiac function.
- · Dietary Induction:
 - House animals individually to monitor food intake.
 - Provide a high-fat, high-sugar or atherogenic diet for an extended period (e.g., a minimum of 2 years). The goal is to induce obesity and metabolic syndrome, which are precursors to cardiac dysfunction.
- Monitoring and Diagnosis of HFrEF:
 - Perform regular body weight measurements.
 - Conduct periodic blood draws to monitor metabolic parameters (e.g., glucose, lipids).
 - Perform echocardiography at regular intervals (e.g., every 6 months) to assess cardiac function.
 - Diagnose HFrEF based on a persistent reduction in left ventricular ejection fraction (LVEF), typically below a pre-defined threshold, in conjunction with other signs of cardiac dysfunction.
- Animal Care: Ensure all procedures are performed in accordance with institutional animal care and use committee (IACUC) guidelines.

Treatment Protocol with AZD5462



This protocol outlines the general steps for administering an oral therapeutic agent to cynomolgus monkeys with diet-induced HFrEF.

Materials:

- Cynomolgus monkeys with diagnosed HFrEF
- AZD5462 (or vehicle control) in an appropriate formulation for oral administration
- Dosing equipment (e.g., gavage tubes)
- Echocardiography system
- Blood pressure monitoring equipment
- ECG recording equipment

Procedure:

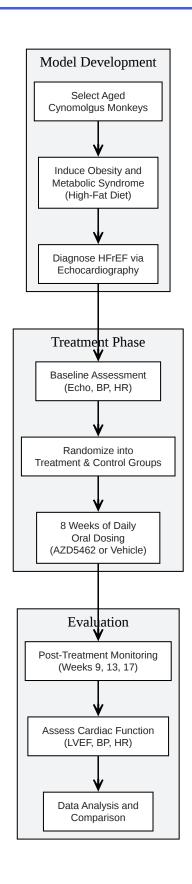
- Baseline Assessment: Prior to initiating treatment, perform a comprehensive baseline assessment of all animals, including:
 - Echocardiography to measure LVEF and other cardiac parameters.
 - Heart rate and blood pressure measurement.
 - ECG recording.
 - Blood collection for baseline biomarker analysis.
- Randomization: Randomly assign animals to treatment (AZD5462) and control (vehicle) groups.
- Drug Administration:
 - Administer AZD5462 or vehicle orally at the predetermined dose and frequency. Based on the literature, a chronic daily dosing regimen for 8 weeks was utilized.
- In-life Monitoring:



- Perform daily clinical observations for any signs of adverse effects.
- Monitor body weight and food consumption regularly.
- Efficacy Assessment:
 - Conduct echocardiography at specified time points during and after the treatment period (e.g., at weeks 9, 13, and 17 post-treatment initiation) to assess changes in LVEF and other cardiac parameters.
 - Monitor heart rate and blood pressure at regular intervals.
- Terminal Procedures: At the end of the study, animals may be euthanized for tissue collection and histopathological analysis of the heart and other organs.

Experimental Workflow Diagram





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Caption: Experimental workflow for AZD5462 evaluation.



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